3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the alkylation of pyrazole derivatives. One common method is the reaction of 3,5-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent . Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 3,4-Diethyl-1H-pyrazol-5-amine
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
Comparison: Compared to similar compounds, 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of both ethyl and dimethyl groups on the pyrazole ring . These substituents can influence the compound’s reactivity, stability, and biological activity . For example, the ethyl group can enhance lipophilicity, while the dimethyl groups can provide steric hindrance, affecting the compound’s interaction with molecular targets .
Properties
IUPAC Name |
5-ethyl-2,4-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMVUQKZPSYYBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360574 |
Source
|
Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-62-2 |
Source
|
Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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